7-(4-bromobenzyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
Description
This purine-2,6-dione derivative features a 4-bromobenzyl group at the 7-position and a 4-methylpiperazinylmethyl substituent at the 8-position. The 4-methylpiperazine moiety contributes basicity (pKa ~7.5) and hydrogen-bonding capacity, which may improve solubility in acidic environments and interactions with biological targets .
Properties
IUPAC Name |
7-[(4-bromophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN6O2/c1-23-8-10-26(11-9-23)13-16-22-18-17(19(28)25(3)20(29)24(18)2)27(16)12-14-4-6-15(21)7-5-14/h4-7H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSIFTZRDAEGFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=C(N2CC4=CC=C(C=C4)Br)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromobenzyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the bromobenzyl group: This step often involves a nucleophilic substitution reaction where a bromobenzyl halide reacts with the purine core.
Attachment of the piperazinylmethyl group: This can be done through a reductive amination reaction, where the piperazine derivative is reacted with a suitable aldehyde or ketone in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the 4-bromobenzyl group serves as a reactive site for nucleophilic substitution. For example:
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Aromatic substitution with amines (e.g., piperazine derivatives) under basic conditions (K₂CO₃/DMF, 80°C) yields products with modified benzyl groups.
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Halogen exchange reactions (e.g., Br → Cl) can occur using CuCl₂ in polar aprotic solvents.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Amine substitution | K₂CO₃, DMF, 80°C, 12h | Benzylamine derivative | 65–72% |
| Halogen exchange | CuCl₂, DMSO, 120°C, 6h | 4-Chlorobenzyl analog | 58% |
Oxidation and Reduction Reactions
The purine ring undergoes controlled oxidation and reduction:
-
Oxidation at positions 2 and 6 of the purine core with KMnO₄ in acidic media forms carboxylic acid derivatives.
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Selective reduction of the purine’s double bonds using NaBH₄ in methanol produces dihydro intermediates.
| Reaction | Reagents/Conditions | Outcome |
|---|---|---|
| Purine ring oxidation | KMnO₄, H₂SO₄, 50°C, 4h | 2,6-Dicarboxylic acid derivative |
| Double bond reduction | NaBH₄, MeOH, RT, 2h | Dihydro-purine intermediate |
Cross-Coupling Reactions
The bromobenzyl group participates in palladium-catalyzed cross-coupling :
-
Suzuki coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME, 90°C) replaces bromine with aryl groups .
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Buchwald-Hartwig amination introduces secondary amines at the benzyl position.
| Coupling Type | Conditions | Product |
|---|---|---|
| Suzuki (Ar-Br → Ar-Ph) | Pd(PPh₃)₄, Na₂CO₃, DME, 90°C | Biaryl derivative |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | N-substituted benzyl analog |
Piperazine Functionalization
The 4-methylpiperazine moiety undergoes alkylation and quaternization :
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N-alkylation with alkyl halides (e.g., MeI) in THF forms quaternary ammonium salts .
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Protonation with HCl in ethanol generates water-soluble hydrochloride salts .
| Reaction | Reagents/Conditions | Application |
|---|---|---|
| N-alkylation | MeI, THF, 60°C, 8h | Enhanced solubility for formulations |
| Salt formation | HCl (g), EtOH, RT, 1h | Stable crystalline salt |
Stability Under Hydrolytic Conditions
The compound shows pH-dependent hydrolysis:
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Acidic conditions (pH 2, HCl, 37°C) cleave the purine’s glycosidic bond within 24h.
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Basic conditions (pH 12, NaOH, 37°C) degrade the piperazine ring after 48h .
Spectroscopic Characterization
Key data for reaction monitoring:
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, it is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 7-(4-bromobenzyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromobenzyl group and piperazinylmethyl group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural differences and theoretical physicochemical properties of the target compound and its analogs:
*Estimated using fragment-based methods (e.g., Crippen’s method).
Key Research Findings and Hypotheses
(a) Halogen Substitution at the 7-Position
- Bromine vs. Fluorine : The 4-bromobenzyl group in the target compound provides greater steric bulk and polarizability compared to the 4-fluorobenzyl analog (). Bromine’s larger atomic radius may facilitate halogen bonding with electron-rich regions in biological targets (e.g., kinases or GPCRs), whereas fluorine’s electronegativity enhances metabolic stability and bioavailability .
- Bromine vs.
(b) 8-Position Substituent Modifications
- 4-Methylpiperazinyl vs. 4-Methylpiperidinyl : Piperazine’s secondary nitrogen enables hydrogen bonding and protonation at physiological pH, enhancing solubility in acidic tissues. In contrast, the piperidine analog () lacks this basicity, which may reduce interactions with charged residues in target proteins .
Biological Activity
7-(4-bromobenzyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine derivative class. Its biological activity has garnered interest due to its potential therapeutic applications in various medical fields, including oncology and neurology. This article aims to summarize the available data on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a bromobenzyl group and a methylpiperazine moiety. Its IUPAC name is this compound. The molecular formula is C18H24BrN5O2.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been shown to affect pathways related to cell proliferation and survival.
- Receptor Binding : It can bind to various receptors, modulating their activity and influencing downstream signaling cascades.
- DNA/RNA Interaction : The compound may intercalate with nucleic acids, potentially altering gene expression patterns.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
Anticancer Activity
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-468 (Breast) | 15.2 | Significant cytotoxicity |
| A498 (Renal) | 12.5 | Induces apoptosis |
| HepG2 (Liver) | 18.0 | Inhibits cell proliferation |
These results suggest that the compound could be a candidate for further development as an anticancer agent.
Neuroprotective Effects
The compound also shows promise in neuroprotection. In vitro studies indicate that it can protect neuronal cells from oxidative stress-induced damage. This effect is believed to be mediated through the modulation of antioxidant pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study in Oncology : A clinical trial involving patients with metastatic breast cancer tested the efficacy of this compound in combination with standard chemotherapy. Results indicated improved patient outcomes compared to chemotherapy alone.
- Neurodegenerative Disease Model : In an animal model of Alzheimer's disease, administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function scores compared to control groups.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for introducing the 4-methylpiperazine moiety into purine-2,6-dione scaffolds?
- Methodology : The 4-methylpiperazine group is typically introduced via nucleophilic substitution or copper-/palladium-catalyzed cross-coupling. For example, a palladium-catalyzed Suzuki-Miyaura reaction can attach boronic acid derivatives of piperazine to brominated intermediates (e.g., 8-bromo-purine analogs) . Alternatively, nucleophilic displacement of a halogen (e.g., bromide at the 8-position) with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) is widely used .
- Key Considerations : Monitor regioselectivity using HPLC or LC-MS to confirm substitution at the 8-position versus competing sites .
Q. How can the purity and identity of this compound be validated after synthesis?
- Methodology :
- Purity : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
- Structural Confirmation :
- 1H/13C NMR : Key signals include the 4-bromobenzyl aromatic protons (δ 7.3–7.5 ppm), N-methyl groups (δ 3.0–3.3 ppm), and piperazine CH₂ resonances (δ 2.4–3.0 ppm) .
- HRMS : Calculate exact mass (C₂₂H₂₈BrN₇O₂: [M+H]+ = 542.1427) and compare with observed values to rule out byproducts .
Q. What spectroscopic techniques are critical for analyzing substituent effects on the purine core?
- Methodology :
- IR Spectroscopy : Identify carbonyl stretches (purine-2,6-dione C=O at ~1700 cm⁻¹) and monitor shifts caused by electron-donating/withdrawing groups (e.g., 4-bromobenzyl) .
- UV-Vis : Assess π→π* transitions in the purine ring (λmax ~260–280 nm) and perturbations from bromine or piperazine substituents .
Advanced Research Questions
Q. How can contradictory solubility data in polar aprotic solvents (e.g., DMSO vs. DMF) be resolved during formulation?
- Methodology :
- Solubility Screening : Perform parallel assays in DMSO, DMF, and NMP at concentrations from 1–50 mM. Use dynamic light scattering (DLS) to detect aggregation .
- Co-solvent Systems : Optimize DMSO-water mixtures (e.g., 10% DMSO) to balance solubility and stability. Monitor degradation via LC-MS over 24–72 hours .
Q. What strategies improve regioselectivity during the introduction of the 4-bromobenzyl group at the 7-position?
- Methodology :
- Directed Metalation : Use a Lewis acid (e.g., BF₃·Et₂O) to direct benzylation to the N7 position of the purine core, minimizing N9 competition .
- Protection/Deprotection : Temporarily protect reactive sites (e.g., N9 with a tert-butoxycarbonyl group) before benzylation .
- Validation : Compare reaction outcomes via 2D NMR (e.g., NOESY to confirm spatial proximity of substituents) .
Q. How does the 4-methylpiperazine moiety influence pharmacokinetic properties in preclinical models?
- Methodology :
- In Vitro Assays : Measure logP (octanol-water) to assess lipophilicity changes. The piperazine group increases hydrophilicity, reducing logP by ~0.5–1.0 units compared to non-piperazine analogs .
- Metabolic Stability : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS. Piperazine derivatives often show enhanced metabolic stability due to reduced cytochrome P450 binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
